Cas no 1234799-84-8 (2-AMINO-6-(TERT-BUTYL)THIENO[3,2-D]PYRIMIDIN-4-OL)

2-AMINO-6-(TERT-BUTYL)THIENO[3,2-D]PYRIMIDIN-4-OL structure
1234799-84-8 structure
商品名:2-AMINO-6-(TERT-BUTYL)THIENO[3,2-D]PYRIMIDIN-4-OL
CAS番号:1234799-84-8
MF:C10H13N3OS
メガワット:223.294720411301
CID:5746295
PubChem ID:137316323

2-AMINO-6-(TERT-BUTYL)THIENO[3,2-D]PYRIMIDIN-4-OL 化学的及び物理的性質

名前と識別子

    • 2-AMINO-6-(TERT-BUTYL)THIENO[3,2-D]PYRIMIDIN-4-OL
    • 1234799-84-8
    • 2-Amino-6-tert-butyl-3H-thieno[3,2-d]pyrimidin-4-one
    • 2-Amino-6-(tert-butyl)thieno[3,2-d]pyrimidin-4(1H)-one
    • Thieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-6-(1,1-dimethylethyl)-
    • インチ: 1S/C10H13N3OS/c1-10(2,3)6-4-5-7(15-6)8(14)13-9(11)12-5/h4H,1-3H3,(H3,11,12,13,14)
    • InChIKey: KYGHPSOWOUHFAM-UHFFFAOYSA-N
    • ほほえんだ: S1C2C(NC(N)=NC=2C=C1C(C)(C)C)=O

計算された属性

  • せいみつぶんしりょう: 223.07793322g/mol
  • どういたいしつりょう: 223.07793322g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 321
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 95.7Ų

じっけんとくせい

  • 密度みつど: 1.41±0.1 g/cm3(Predicted)
  • ふってん: 394.9±44.0 °C(Predicted)
  • 酸性度係数(pKa): 3.04±0.20(Predicted)

2-AMINO-6-(TERT-BUTYL)THIENO[3,2-D]PYRIMIDIN-4-OL 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1613099-1g
2-Amino-6-(tert-butyl)thieno[3,2-d]pyrimidin-4(1H)-one
1234799-84-8 98%
1g
¥2536.00 2024-08-09

2-AMINO-6-(TERT-BUTYL)THIENO[3,2-D]PYRIMIDIN-4-OL 関連文献

2-AMINO-6-(TERT-BUTYL)THIENO[3,2-D]PYRIMIDIN-4-OLに関する追加情報

Introduction to 2-AMINO-6-(TERT-BUTYL)THIENO[3,2-D]PYRIMIDIN-4-OL (CAS No. 1234799-84-8)

2-Amino-6-(tert-butyl)thieno[3,2-d]pyrimidin-4-ol is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique scaffold and potential biological activities. This compound, identified by the CAS number 1234799-84-8, belongs to the thienopyrimidine class, which is well-known for its presence in various bioactive molecules. The presence of both amino and hydroxyl functional groups, along with a tert-butyl substituent, makes this molecule a promising candidate for further exploration in drug discovery and medicinal chemistry.

The thieno[3,2-d]pyrimidine core is a fused bicyclic system consisting of a thiophene ring connected to a pyrimidine ring. This particular arrangement introduces conformational flexibility and the ability to interact with biological targets in multiple ways. The amino group at the 2-position and the hydroxyl group at the 4-position provide opportunities for hydrogen bonding and further derivatization, which are critical for designing molecules with enhanced binding affinity and selectivity. Additionally, the tert-butyl group at the 6-position serves as a steric shield, influencing the molecule's solubility and metabolic stability.

In recent years, there has been a surge in research focused on developing novel thienopyrimidine derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have shown that compounds within this class exhibit inhibitory activity against several enzymes and receptors involved in cancer progression, inflammation, and infectious diseases. The structural features of 2-amino-6-(tert-butyl)thieno[3,2-d]pyrimidin-4-ol make it an interesting starting point for designing molecules with improved pharmacokinetic properties and reduced off-target effects.

One of the most compelling aspects of this compound is its potential as a scaffold for kinase inhibition. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. The thienopyrimidine moiety is known to interact with the ATP-binding pockets of kinases, making it an ideal platform for developing small-molecule inhibitors. The amino group can be further functionalized to enhance binding interactions, while the hydroxyl group can participate in hydrogen bonding networks that stabilize enzyme-inhibitor complexes.

Recent advances in computational chemistry have enabled researchers to predict the binding modes of small molecules to biological targets with high accuracy. By leveraging molecular docking simulations, scientists have been able to identify key interactions between 2-amino-6-(tert-butyl)thieno[3,2-d]pyrimidin-4-ol and target proteins. These studies have highlighted the compound's potential as an inhibitor of tyrosine kinases, which are overexpressed in many cancer cell lines. The tert-butyl substituent has been found to enhance binding affinity by occupying hydrophobic pockets within the enzyme active site.

The synthesis of 2-amino-6-(tert-butyl)thieno[3,2-d]pyrimidin-4-ol presents both challenges and opportunities for medicinal chemists. Traditional synthetic routes involve multi-step reactions that require careful optimization to ensure high yields and purity. However, recent methodologies have emerged that streamline these processes using transition metal catalysis and novel coupling reactions. These advancements have made it possible to produce complex thienopyrimidine derivatives more efficiently, thereby accelerating drug discovery efforts.

In addition to its potential as an anticancer agent, 2-amino-6-(tert-butyl)thieno[3,2-d]pyrimidin-4-ol has shown promise in other therapeutic areas. For instance, preclinical studies have indicated that derivatives of this compound exhibit anti-inflammatory properties by modulating cytokine production and immune cell function. The ability of thienopyrimidines to interact with transcription factors and signaling pathways involved in inflammation makes them attractive candidates for treating chronic inflammatory diseases such as rheumatoid arthritis.

The development of new drug candidates often involves rigorous testing to evaluate their safety and efficacy. In vitro assays are typically performed first to assess cytotoxicity and target engagement before moving on to animal models. Preliminary data on 2-amino-6-(tert-butyl)thieno[3,2-d]pyrimidin-4-ol have been encouraging, showing selective inhibition of target kinases without significant toxicity at therapeutic doses. These findings warrant further investigation into its potential as a lead compound for drug development.

The future direction of research on this compound will likely focus on optimizing its chemical properties through structure-based drug design. By modifying functional groups or introducing additional substituents, scientists aim to enhance its bioavailability, metabolic stability, and binding affinity. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into clinical applications.

In conclusion,2-amino-6-(tert-butyl)thieno[3,2-d]pyrimidin-4-ol (CAS No. 1234799-84-8) is a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique scaffold and functional groups make it an attractive candidate for developing novel therapeutics targeting various diseases. As research continues to uncover new biological activities and synthetic strategies for this compound,it is poised to play an important role in future drug discovery efforts.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量